REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:15]1([CH3:23])[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Mg]Br>C(OCC)C.C(=O)=O.CC(C)=O>[C:4]([O:3][C:1]([N:8]1[CH2:13][CH2:12][C:11]([OH:14])([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH3:23])[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
2-Tolylmagnesium bromide
|
Quantity
|
550 μL
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)[Mg]Br)C
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O.CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
White precipitate was formed
|
Type
|
CUSTOM
|
Details
|
remove the dry ice/acetone bath and rise to room temperature gradually
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice bath
|
Type
|
ADDITION
|
Details
|
8 ml of saturated NH4Cl and 2 ml of H2O were added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
aqueous phase was extracted with 4×10 ml of Et2O
|
Type
|
WASH
|
Details
|
washed with 8 ml of H2O and 10 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=C(C=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 361 mg | |
YIELD: CALCULATEDPERCENTYIELD | 112.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |